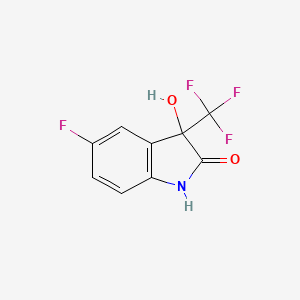
6,7-Dimethoxyisochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyisochroman-4-one is a chemical compound belonging to the class of isochroman derivatives. Isochromans are oxygen-containing heterocycles that have a wide range of biological and pharmaceutical activities. The compound’s structure consists of a benzene ring fused to a dihydropyranone ring, with methoxy groups at the 6 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisochroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxyisochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical oxidation can yield spiro-cyclohexadienone .
Aplicaciones Científicas De Investigación
6,7-Dimethoxyisochroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyisochroman-4-one and its derivatives involves binding to specific molecular targets. For example, one derivative has been shown to act as a dual-binding inhibitor of acetylcholinesterase, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme . This dual binding mechanism enhances its inhibitory activity and potential therapeutic effects.
Comparación Con Compuestos Similares
6,7-Dimethoxyisochroman-4-one can be compared with other similar compounds such as chroman-4-one and its derivatives.
Chroman-4-one: This compound has a similar structure but lacks the methoxy groups at the 6 and 7 positions.
Chromone: Chromone has a double bond between the C2 and C3 positions, which differentiates it from chroman-4-one and its derivatives.
The presence of methoxy groups in this compound may contribute to its unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
XYLRQAJJNAGXJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)COCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


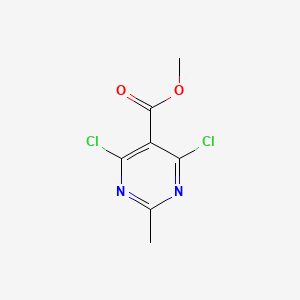

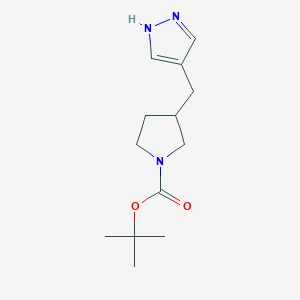
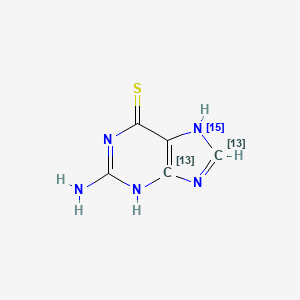

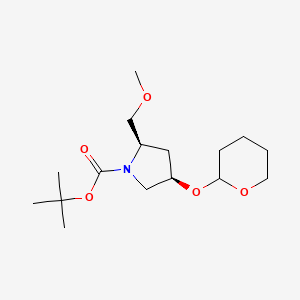

![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
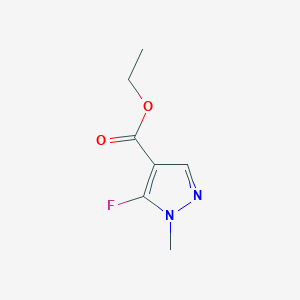
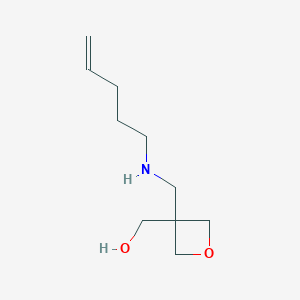
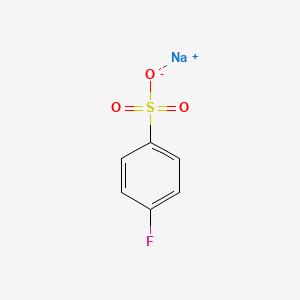
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
